Glucocorticoid Receptor (GR) Functional Agonism: Potency in Cellular Assay
In a functional assay, the compound demonstrated potent glucocorticoid receptor (GR) agonist activity, suppressing IL-1-induced IL-6 production in HFF cells with an IC50 of 19 nM [1]. This potency is a key differentiator from the 7-hydroxy analog, which exhibits selectivity for the estrogen receptor (ERβ) with an EC50 of 33.8 nM [2], highlighting a significant shift in pharmacological profile driven by the 7-benzyloxy substitution.
| Evidence Dimension | GR functional agonism (suppression of IL-6 production) vs. ERβ agonism |
|---|---|
| Target Compound Data | IC50 = 19 nM (GR agonist activity in HFF cells) |
| Comparator Or Baseline | 3-(2-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: EC50 = 33.8 nM (ERβ agonist activity in yeast) |
| Quantified Difference | Target compound shows potent GR activity, while the 7-hydroxy analog is an ERβ agonist with no reported GR activity. |
| Conditions | Target: GR functional assay in HFF cells (IL-6 suppression). Comparator: ERβ agonist assay in yeast (α-galactosidase activity). |
Why This Matters
This demonstrates that the 7-benzyloxy substituent fundamentally reprograms the compound's nuclear receptor selectivity, making it valuable for GR-focused research programs and not substitutable with the 7-hydroxy analog.
- [1] BindingDB. Entry for BDBM50041819 (CHEMBL3358947). Data curated by ChEMBL. View Source
- [2] BindingDB. Entry for BDBM50318636 (CHEMBL1082420): 3-(2-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. View Source
